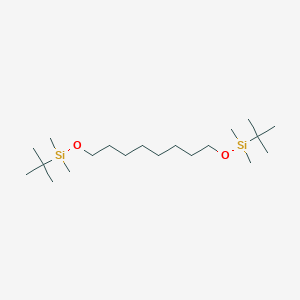
1,8-octanediol, tBDMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white solid that is commonly used as a monomer in the synthesis of polymers such as polyesters and polyurethanes . The compound is also used in cosmetics as an emollient and humectant . When protected with tert-butyldimethylsilyl (tBDMS) groups, it becomes 1,8-octanediol, tBDMS, which is used in various organic synthesis applications .
Vorbereitungsmethoden
1,8-Octanediol can be synthesized through the hydrogenation of esters of suberic acid . Industrial production methods often involve the use of catalysts and high-pressure hydrogenation to achieve high yields. The tBDMS protection of 1,8-octanediol involves the reaction of 1,8-octanediol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . This reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high efficiency and yield .
Analyse Chemischer Reaktionen
1,8-Octanediol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield octanoic acid, while reduction with LiAlH₄ can yield octane .
Wissenschaftliche Forschungsanwendungen
1,8-Octanediol, tBDMS has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-octanediol, tBDMS involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups. These reactions allow it to interact with different molecular targets and pathways. For example, in the synthesis of poly(1,8-octanediol citrate), the hydroxyl groups of 1,8-octanediol react with citric acid to form ester bonds, resulting in a crosslinked bioelastomer . This bioelastomer can then be used in tissue engineering applications due to its biocompatibility and biodegradability .
Vergleich Mit ähnlichen Verbindungen
1,8-Octanediol is similar to other alkanediols such as 1,6-hexanediol, 1,7-heptanediol, and 1,9-nonanediol . it is unique in its specific chain length and the properties it imparts to the polymers and compounds it forms. For example, 1,8-octanediol provides a balance of flexibility and strength in polyesters and polyurethanes, making it suitable for various applications . Other similar compounds include:
1,6-Hexanediol: Used in the production of polyurethanes and as a crosslinking agent.
1,7-Heptanediol: Used in the synthesis of polyesters and as a plasticizer.
1,9-Nonanediol: Used in the production of lubricants and as a surfactant.
Eigenschaften
IUPAC Name |
tert-butyl-[8-[tert-butyl(dimethyl)silyl]oxyoctoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O2Si2/c1-19(2,3)23(7,8)21-17-15-13-11-12-14-16-18-22-24(9,10)20(4,5)6/h11-18H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWIGHCXGQLVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














